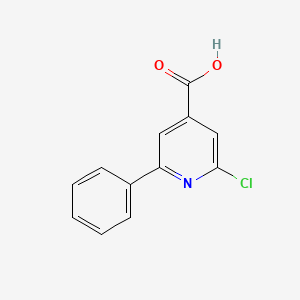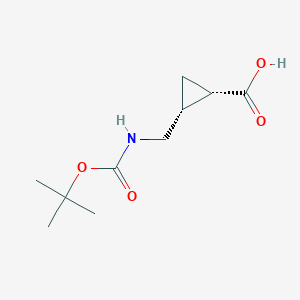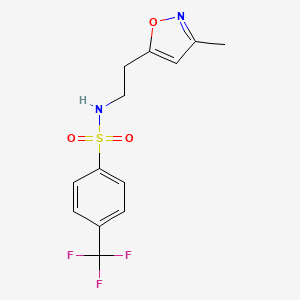![molecular formula C15H8ClF3N2 B2591408 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline CAS No. 404827-94-7](/img/structure/B2591408.png)
4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline is a chemical compound with the molecular weight of 308.69 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C15H8ClF3N2/c16-13-10-6-2-4-8-12(10)20-14(21-13)9-5-1-3-7-11(9)15(17,18)19/h1-8H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 308.69 .Scientific Research Applications
Synthesis and Biological Activity
4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline derivatives demonstrate significant biological activity. For example, Xu Li-feng (2011) synthesized 7-morpholino-2-[4-(trifluoromethyl)phenyl] quinazolin-4(3H)-one, a quinazoline derivative with good biological activity, using a series of chemical reactions starting from 4-chloro-2-nitrobenzoic acid (Xu Li-feng, 2011). Similarly, Ouyang et al. (2016) explored the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, which exhibited potential biological activities in medicine (Ouyang et al., 2016).
Pharmaceutical Applications
Quinazolines, including 4-chloro-2-phenylquinazoline, are known for their exceptional antibacterial activity. Chandrappa et al. (2018) reported on the use of magnetic nanoparticles to assist in the bulk synthesis of quinazoline synthons, highlighting their use in the pharmaceutical industry, particularly for treating tuberculosis (Chandrappa et al., 2018).
Anticancer Research
Quinazoline derivatives, including those synthesized from 4-chloro-2-phenylquinazoline, have been studied for their anticancer properties. Noolvi and Patel (2013) synthesized and characterized various quinazoline derivatives, demonstrating their potential in targeting EGFR-tyrosine kinase for anticancer applications (Noolvi & Patel, 2013).
Studies on Stability and Drug Development
Gendugov et al. (2021) conducted a study on the stability of a new pharmaceutical substance derived from quinazoline-4(3H)-one under stress conditions, which is relevant for drug development and regulatory considerations (Gendugov et al., 2021).
Antimicrobial and Antifungal Research
Compounds derived from 4-chloro-2-phenylquinazoline have shown promising results in antimicrobial and antifungal research. Dilebo et al. (2021) synthesized a series of quinazolines for evaluation against Mycobacterium tuberculosis, demonstrating their potential in combating tuberculosis (Dilebo et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-2-[2-(trifluoromethyl)phenyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2/c16-13-10-6-2-4-8-12(10)20-14(21-13)9-5-1-3-7-11(9)15(17,18)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEKRHHTPRDKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2591326.png)
![Tert-butyl N-[[(2S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]methyl]carbamate](/img/structure/B2591327.png)
![3-(4-ethoxyphenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2591329.png)



![N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride](/img/structure/B2591338.png)

![methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine](/img/structure/B2591340.png)
![7-Amino-6-hydroxy-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one hydrochloride](/img/structure/B2591341.png)

![2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2591345.png)
![3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2591346.png)
![2-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}-1-hydrazinecarbothioamide](/img/structure/B2591348.png)
